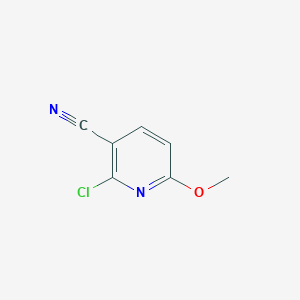

2-Chloro-6-methoxypyridine-3-carbonitrile

説明

2-Chloro-6-methoxypyridine-3-carbonitrile: is an organic compound with the molecular formula C7H5ClN2O . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile typically involves the reaction of 2-chloro-6-methoxypyridine with a cyanating agent. One common method includes the use of cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

化学反応の分析

Types of Reactions: 2-Chloro-6-methoxypyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium thiolate are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

Substitution Reactions: Products include 2-amino-6-methoxypyridine-3-carbonitrile or 2-thio-6-methoxypyridine-3-carbonitrile.

Oxidation Reactions: Products include 2-chloro-6-methoxypyridine-3-carboxaldehyde or 2-chloro-6-methoxypyridine-3-carboxylic acid.

Reduction Reactions: Products include 2-chloro-6-methoxypyridine-3-amine.

科学的研究の応用

Chemical Synthesis

Role as an Intermediate:

2-Chloro-6-methoxypyridine-3-carbonitrile serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals due to its unique functional groups, which facilitate diverse chemical reactions.

Table 1: Key Reactions Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Nucleophilic substitution | Pharmaceuticals | |

| Condensation reactions | Agrochemicals | |

| Cyclization | Specialty chemicals |

Biological Research

Enzyme Interactions:

In biological research, this compound is utilized to study enzyme interactions and as a building block for synthesizing biologically active molecules. Its structural properties allow it to modulate enzyme activity, making it a candidate for further exploration in drug development.

Therapeutic Potential:

The compound is being investigated for its therapeutic properties, including its potential to target specific enzymes or receptors. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, highlighting its promise in anticancer therapy .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5i | HepG2 | 1.5 |

| 5d | DU145 | 4.0 |

| 5h | MBA-MB-231 | 3.2 |

These results suggest that modifications to the pyridine ring can enhance the anticancer activity of the compound, particularly through substituents that increase lipophilicity or improve binding affinity to cellular targets .

Agricultural Applications

Agrochemical Development:

The compound has been identified as a potential precursor for developing pesticides, including herbicides and fungicides. Its structural characteristics enable it to act effectively against various agricultural pests .

Pesticidal Efficacy:

Research demonstrates that derivatives of related compounds show nematocidal, fungicidal, and insecticidal properties, indicating that this compound could be adapted for similar applications .

Table 3: Pesticidal Properties of Related Compounds

| Compound Type | Application Type | Efficacy |

|---|---|---|

| Trichloromethyl derivatives | Herbicides | High efficacy against crabgrass |

| Nematocides | Nematode control | Complete control observed |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several derivatives of pyridine-3-carbonitrile against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values below 5 µM, demonstrating strong cytotoxicity and suggesting potential for further development as anticancer agents .

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing related pyridine compounds demonstrated effective control over nematode populations and other pests, underscoring the potential utility of this compound in pest management strategies .

作用機序

The mechanism of action of 2-Chloro-6-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .

類似化合物との比較

2-Chloro-6-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.

2-Chloro-3-methoxypyridine: Similar structure but with the chlorine and methoxy groups in different positions.

2-Chloro-6-methoxypyridine-3-carboxaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness: 2-Chloro-6-methoxypyridine-3-carbonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

生物活性

2-Chloro-6-methoxypyridine-3-carbonitrile (C7H5ClN2O) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C7H5ClN2O

- Molecular Weight : 172.57 g/mol

- CAS Number : 121643-47-8

- Structural Formula : Structural Formula

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and its effects on different biological targets.

Anticancer Properties

Research has demonstrated that derivatives of pyridine-3-carbonitrile compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound were evaluated for their antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. Notably, certain derivatives showed IC50 values below 5 µM, indicating strong cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5i | HepG2 | 1.5 |

| 5d | DU145 | 4.0 |

| 5h | MBA-MB-231 | 3.2 |

These results suggest that modifications to the pyridine ring can enhance the anticancer activity of the compound, particularly through the introduction of substituents that increase lipophilicity or improve binding affinity to cellular targets .

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the chloro and methoxy groups is believed to influence its binding affinity and specificity towards these targets. The compound can form hydrogen bonds or ionic interactions with active sites, which may modulate enzyme activity or receptor signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Studies have shown that:

- The introduction of electron-withdrawing groups (like chloro) enhances cytotoxicity.

- Methoxy groups at specific positions can increase solubility and bioavailability.

A detailed SAR analysis indicated that larger substituents on the aromatic ring generally correlate with increased potency against cancer cell lines .

Case Studies

- Cytotoxicity Assessment : A study assessed various pyridine derivatives' cytotoxicity against HepG2, DU145, and MBA-MB-231 cell lines, revealing that certain derivatives exhibited potent antiproliferative effects with IC50 values ranging from 1 to 5 µM .

- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding interactions between this compound and target proteins involved in cancer proliferation. These studies help in understanding how structural modifications can enhance binding affinity and specificity .

特性

IUPAC Name |

2-chloro-6-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBVKUXNDZFPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559592 | |

| Record name | 2-Chloro-6-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121643-47-8 | |

| Record name | 2-Chloro-6-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。